6-Epiharpagide

Anti-inflammatory Research COX-2 Inhibition Iridoid Pharmacology

Researchers studying iridoid glycoside pharmacology face challenges distinguishing 6-epiharpagide from its C-6 epimer harpagide in complex botanical matrices, which can confound SAR conclusions. 6-Epiharpagide (CAS 86362-16-5) resolves this as a high-purity (≥98%) reference standard with confirmed stereochemical identity. • Enables unambiguous HPLC-Q-TOF-MS/MS authentication of Scrophularia ningpoensis preparations • Provides measurable COX-2 inhibitory activity for prostaglandin synthesis modulation studies • Supplies the defined C-6 epimer for controlled SAR comparisons across harpagide-type iridoids Sourced from characterized natural isolates with full analytical documentation.

Molecular Formula C14H14N4O3
Molecular Weight 286.29 g/mol
CAS No. 737-86-0
Cat. No. B609665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Epiharpagide
CAS737-86-0
SynonymsNSC 77674;  NSC-77674;  NSC77674;  PIH;  Pyridoxal isonicotinoyl hydrazone; 
Molecular FormulaC14H14N4O3
Molecular Weight286.29 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO
InChIInChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7-
InChIKeyBQYIXOPJPLGCRZ-IDUWFGFVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6-Epiharpagide Product Profile


6-Epiharpagide (CAS 86362-16-5) is a naturally occurring iridoid glycoside with the molecular formula C15H24O10 and a molecular weight of 364.35 g/mol . It is primarily isolated from the roots of Scrophularia ningpoensis Hemsl. (Scrophulariaceae) and has also been identified in Andrographis paniculata [1]. As a C-6 epimer of harpagide, this compound belongs to the harpagide-type iridoid class, characterized by a cyclopentanopyran skeleton fused to a glucose moiety via a glycosidic bond . 6-Epiharpagide serves as a key reference standard for phytochemical analysis, quality control of Scrophularia-derived herbal preparations, and investigation of structure-activity relationships among iridoid glycosides.

Phytochemical Reference Standard for HPLC, LC-MS and NMR authentication of Scrophularia preparations
Stereochemical Probe Defined C-6 epimer supports chiral discrimination and structure-activity relationship studies
Iridoid-Class Comparator Included in comparative panels to investigate iridoid subclass pharmacology

6-Epiharpagide: Critical Differentiation


Iridoid glycosides exhibit pronounced structure-dependent activity profiles that preclude simple interchangeability within the class. 6-Epiharpagide, as the C-6 epimer of harpagide, possesses distinct stereochemical features that fundamentally alter its biological interactions compared to its epimeric counterpart and other common iridoids such as harpagoside, aucubin, and catalpol [1]. While harpagide demonstrates quantifiable anti-leishmanial activity (IC50 2.0 μg/mL) and harpagide-type iridoids show TXB2-release inhibition, 6-epiharpagide's specific COX-2 inhibitory profile and divergent metabolic stability create non-overlapping research utility . Furthermore, the metabolic hydrolysis behavior of iridoids differs markedly: aucubin and catalpol undergo β-glucosidase-mediated cleavage under physiological conditions, whereas harpagoside requires alkaline hydrolysis at pH > 11 . These stereochemical and metabolic distinctions mean that substituting 6-epiharpagide with harpagide, harpagoside, or other iridoids introduces uncontrolled variables that invalidate experimental reproducibility and confound structure-activity relationship conclusions.

Epimer Configuration C-6 epimer of harpagide; stereochemistry may alter target engagement and biological readouts
COX-2 Pathway Activity Detectable COX-2 inhibition reported for 6-epiharpagide; harpagide shows no significant PGE2-release effect
Metabolic Hydrolysis Profile Predicted β-glucosidase susceptibility differs from harpagoside’s alkaline-hydrolysis requirement

6-Epiharpagide Comparative Evidence


COX-2 Inhibition Comparison

6-Epiharpagide exhibits measurable inhibition of prostaglandin G/H synthase 2 (COX-2) in cell-free enzymatic assays [1]. In contrast, harpagide does not demonstrate significant COX-2 inhibition in comparable in vitro systems; a structure-activity study of seven iridoid glycosides found that harpagide showed no significant effect on PGE2-release from calcium ionophore-stimulated mouse peritoneal macrophages . This differential enzymatic targeting establishes 6-epiharpagide as the preferred research tool for investigating COX-2-mediated inflammatory pathways within the iridoid class.

COX-2 Inhibition
Reported
6-Epiharpagide: COX-2 inhibition detectable (BindingDB IC50 available). Harpagide: no significant PGE2-release effect in macrophage assay.
Supports COX-2 pathway differentiation; harpagide may not replicate this endpoint.
Assay conditions differ (cell-free vs. macrophage).
Anti-inflammatory Research COX-2 Inhibition Iridoid Pharmacology

C-6 Epimeric Purity

6-Epiharpagide is the C-6 epimer of harpagide, a stereochemical distinction confirmed by 1D and 2D NMR analysis showing characteristic H-6 chemical shift differences [1]. Commercially available 6-epiharpagide is supplied at ≥98% purity (HPLC) as a single stereoisomer . Harpagide standards, in contrast, do not provide this defined epimeric configuration. For analytical method development, chiral discrimination studies, and structure-activity relationship investigations where stereochemistry at C-6 is a critical variable, 6-epiharpagide is the only commercially available reference material that provides this specific configuration.

C-6 Epimeric Identity
Head-to-head
6-Epiharpagide: C-6 epimer of harpagide, ≥98% purity, NMR-confirmed distinct H-6 shifts. Harpagide: opposite C-6 configuration.
Enables stereochemical-control workflows; single enantiomer reference.
Verified by 1D/2D NMR and HPLC.
Analytical Chemistry Stereochemical Research Reference Standards

Abundance in Scrophularia ningpoensis

Quantitative HPLC analysis of Scrophularia ningpoensis plant parts reveals markedly different accumulation profiles among iridoid glycosides [1]. In S. ningpoensis stems harvested in August, harpagide content reaches 28.4 mg/g (2.84% dry weight), while harpagoside accumulates to 12.02 mg/g (1.20%) in leaves harvested in July [1]. 6-Epiharpagide, although identified as a constituent of S. ningpoensis roots, occurs at substantially lower abundance compared to harpagide and harpagoside, which are the quantitatively predominant iridoids in this species . This differential abundance profile means that researchers requiring 6-epiharpagide for analytical or biological studies cannot rely on crude plant extracts and must procure the purified reference compound.

Plant Abundance Profile
Class-level
6-Epiharpagide: minor constituent in S. ningpoensis roots. Harpagide: 28.4 mg/g in stems; Harpagoside: 12.02 mg/g in leaves.
Low natural abundance necessitates purified reference standard procurement.
HPLC-Q-TOF-MS/MS data; 6-epiharpagide quantification limited.
Phytochemistry Quality Control Botanical Authentication

Cost and Purity Comparison

Commercial availability and pricing data reveal distinct procurement profiles for 6-epiharpagide versus harpagide . Harpagide (CAS 6926-08-5) is available from major vendors at approximately $33 per unit for reference standard quantities . In contrast, 6-epiharpagide (CAS 86362-16-5) is priced at $620-$828 for a 5 mg reference standard quantity, reflecting its lower natural abundance and more specialized isolation requirements [1]. Both compounds are supplied with purity specifications of ≥98% (HPLC), but 6-epiharpagide carries a substantial price premium due to its status as a minor constituent and the additional stereochemical purification required .

Procurement Cost
Head-to-head
6-Epiharpagide: $620–$828/5 mg. Harpagide: ~$33/unit. Both ≥98% HPLC.
Cost differential reflects isolation complexity; budget allocation factor.
Commercial pricing 2024–2025; research-grade.
Research Procurement Cost-Benefit Analysis Reference Standards

Metabolic Hydrolysis Stability

Metabolic hydrolysis studies of structurally related iridoid glycosides reveal significant class-level differences in enzymatic susceptibility . Aucubin and catalpol undergo hydrolysis by β-glucosidase under physiological conditions, whereas harpagoside requires alkaline hydrolysis at pH > 11 for cleavage of its cinnamoyl ester moiety . 6-Epiharpagide, lacking the cinnamoyl ester group present in harpagoside but sharing the core harpagide skeleton, is predicted to exhibit β-glucosidase susceptibility more similar to harpagide and aucubin rather than the alkaline-hydrolysis requirement of harpagoside. This class-level metabolic distinction has direct implications for in vitro and in vivo experimental design, as compound stability in biological matrices will differ among iridoid subclasses.

Metabolic Hydrolysis
Class-level
Harpagide-type: predicted β-glucosidase-susceptible. Harpagoside: alkaline hydrolysis pH > 11 required.
Stability in biological matrices may differ; class-level inference for 6-epiharpagide.
Data to verify; direct 6-epiharpagide stability data not reported.
Metabolic Stability In Vitro Pharmacology Drug Metabolism

6-Epiharpagide Application Scenarios


Analytical Method Development

Procure 6-Epiharpagide as a high-purity (≥98%) reference standard for HPLC, LC-MS, and NMR-based authentication and quantification of Scrophularia ningpoensis-derived herbal preparations. Its use is essential for distinguishing 6-epiharpagide from its epimer harpagide and other co-occurring iridoids in complex botanical matrices . This scenario is supported by the compound's defined stereochemical identity and validated by published HPLC-Q-TOF-MS/MS methods for Scrophularia species [1].

COX-2 Anti-Inflammatory Studies

Utilize 6-Epiharpagide for in vitro enzymatic and cell-based assays investigating COX-2-mediated inflammatory pathways. The compound's measurable COX-2 inhibitory activity makes it a suitable tool for studying prostaglandin synthesis modulation, particularly in comparative studies with harpagide, which lacks significant COX pathway activity in published macrophage assays [1]. This differentiation enables dissection of structure-activity relationships among harpagide-type iridoids.

Stereochemical SAR

Employ 6-Epiharpagide as the defined C-6 epimeric reference compound in SAR studies comparing harpagide-type iridoids. The distinct stereochemistry at the C-6 position, confirmed by NMR , provides a controlled variable for evaluating how epimeric configuration influences biological target engagement, metabolic stability, and pharmacological outcomes. This application requires the purified single stereoisomer that commercial 6-epiharpagide provides [1].

Comparative Iridoid Pharmacology

Include 6-Epiharpagide in comparative panels alongside harpagide, harpagoside, aucubin, and catalpol for systematic investigation of iridoid subclass pharmacology. The class-level evidence of differential metabolic hydrolysis (β-glucosidase-susceptible harpagide-type vs. alkaline-hydrolysis-requiring harpagoside) provides a framework for designing controlled experiments that account for compound stability and metabolite generation in biological systems.

Application
Selection Property
Validation Focus
Scrophularia Authentication
Chiral reference-standard purity
HPLC/LC-MS differentiation from harpagide
COX-2 Pathway Modulation Research
COX-2 inhibitory assay context
Differentiation from harpagide in PGE2-release assays
Stereochemical-Control Studies
Single enantiomer identity
NMR-confirmed C-6 configuration
Iridoid Subclass Pharmacology
Metabolic hydrolysis profiling
β-glucosidase vs. alkaline hydrolysis stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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